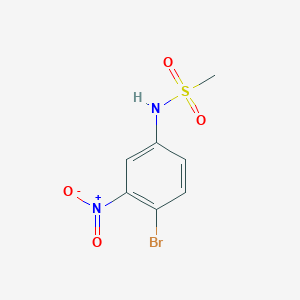
n-(4-Bromo-3-nitrophenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromo-3-nitrophenyl)methanesulfonamide is an organic compound with the molecular formula C7H7BrN2O4S and a molecular weight of 295.11 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a methanesulfonamide group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-3-nitrophenyl)methanesulfonamide typically involves the nitration of 4-bromoaniline followed by sulfonation. The nitration process introduces a nitro group to the aromatic ring, while the sulfonation process adds a methanesulfonamide group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution on the aromatic ring .
Industrial Production Methods
Industrial production of this compound involves large-scale nitration and sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Bromo-3-nitrophenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methanesulfonamide group.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Major Products
Substitution: Products depend on the nucleophile used, such as iodo-substituted derivatives.
Reduction: The major product is N-(4-Amino-3-nitrophenyl)methanesulfonamide.
Oxidation: Products include sulfonic acids and other oxidized derivatives.
Applications De Recherche Scientifique
N-(4-Bromo-3-nitrophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(4-Bromo-3-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom and methanesulfonamide group contribute to the compound’s reactivity and specificity in various chemical and biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Bromo-2-nitrophenyl)methanesulfonamide: Similar in structure but with different substitution patterns on the benzene ring.
N-(4-Bromo-2-nitrophenyl)methanesulfonamide: Another isomer with distinct chemical properties.
Uniqueness
N-(4-Bromo-3-nitrophenyl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C7H7BrN2O4S |
|---|---|
Poids moléculaire |
295.11 g/mol |
Nom IUPAC |
N-(4-bromo-3-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7BrN2O4S/c1-15(13,14)9-5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3 |
Clé InChI |
LVRFNYFQDCTLNL-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=CC(=C(C=C1)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(S)-2'-(dimethylamino)[1,1'-binaphthalen]-2-yl]thiourea](/img/structure/B14084060.png)
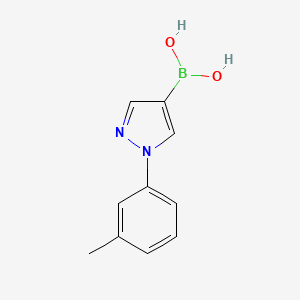
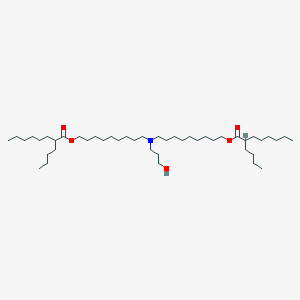
![1-(4-Chlorophenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084082.png)

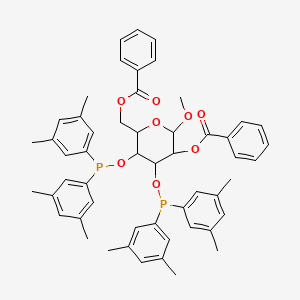
![N-(6-bromobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14084091.png)
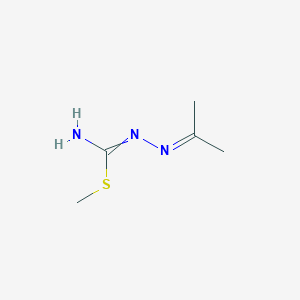
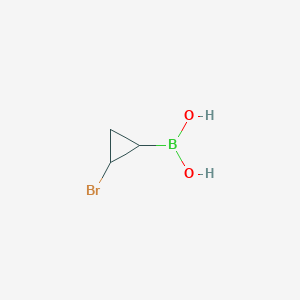
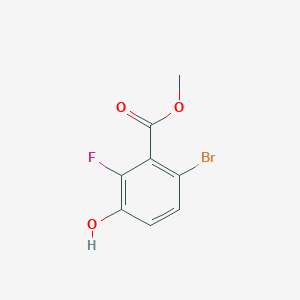
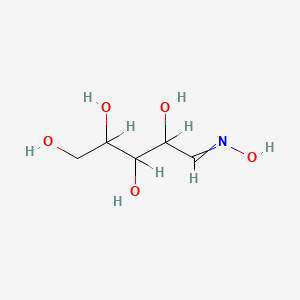
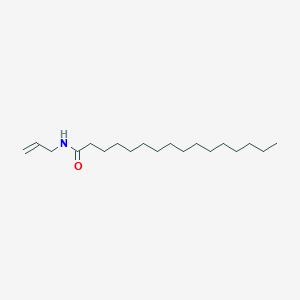
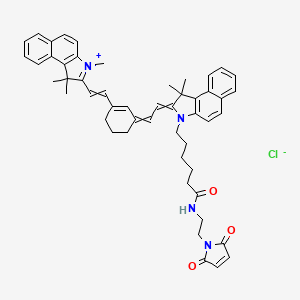
![N-[(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084136.png)
